N-(2-Methoxyphenyl)glycyl-N-(4-methylphenyl)-L-lysinamide

Description

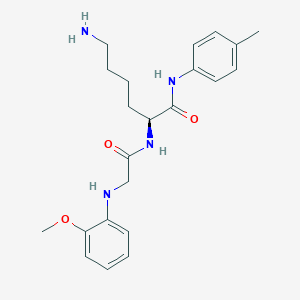

Chemical Structure and Properties N-(2-Methoxyphenyl)glycyl-N-(4-methylphenyl)-L-lysinamide (CAS 918436-17-6) is a lysinamide derivative featuring a glycyl group substituted with a 2-methoxyphenyl moiety and an N-(4-methylphenyl) group. Its molecular formula is C₂₂H₃₀N₄O₂, with a molecular weight of 382.48 g/mol. The compound exhibits a stereogenic center at the lysine backbone (S-configuration) and contains multiple hydrogen bond donors (4) and acceptors (4), influencing its solubility and intermolecular interactions .

Key structural elements:

- L-Lysinamide backbone: Provides a flexible aliphatic chain with an amine terminus.

- Glycyl linker: Connects the 2-methoxyphenyl group to the lysine residue.

Properties

CAS No. |

918436-18-7 |

|---|---|

Molecular Formula |

C22H30N4O3 |

Molecular Weight |

398.5 g/mol |

IUPAC Name |

(2S)-6-amino-2-[[2-(2-methoxyanilino)acetyl]amino]-N-(4-methylphenyl)hexanamide |

InChI |

InChI=1S/C22H30N4O3/c1-16-10-12-17(13-11-16)25-22(28)19(8-5-6-14-23)26-21(27)15-24-18-7-3-4-9-20(18)29-2/h3-4,7,9-13,19,24H,5-6,8,14-15,23H2,1-2H3,(H,25,28)(H,26,27)/t19-/m0/s1 |

InChI Key |

VLEOJXKUZIHZRV-IBGZPJMESA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)NC(=O)[C@H](CCCCN)NC(=O)CNC2=CC=CC=C2OC |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C(CCCCN)NC(=O)CNC2=CC=CC=C2OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methoxyphenyl)glycyl-N-(4-methylphenyl)-L-lysinamide typically involves multiple steps, starting with the protection of the amino groups on the lysine molecule. This is followed by the coupling of the glycyl group to the lysine backbone using reagents such as carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing automated synthesis equipment and stringent quality control measures to ensure consistency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

N-(2-Methoxyphenyl)glycyl-N-(4-methylphenyl)-L-lysinamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles like amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

N-(2-Methoxyphenyl)glycyl-N-(4-methylphenyl)-L-lysinamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential role in modulating biological pathways.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-Methoxyphenyl)glycyl-N-(4-methylphenyl)-L-lysinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl and methylphenyl groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved may vary depending on the specific application and target .

Comparison with Similar Compounds

Substituent Modifications in Glycyl-Aromatic Moieties

The following analogs differ in the substituents attached to the glycyl group or the terminal phenyl ring, leading to distinct physicochemical and biological properties:

Key Observations :

Crystallographic and Packing Behavior

A study on isomorphic imidazole-4-imines () revealed that halogen substitutions (e.g., Cl vs. Br) significantly alter unit cell parameters and intermolecular interactions. For example:

- C–H⋯X Bonds : Chloro-substituted compounds form shorter hydrogen bonds compared to bromo analogs, affecting crystal density and stability.

- π–π Interactions : Dihedral angles between aromatic rings (~56°) influence packing efficiency, which could extrapolate to the target compound’s methoxy group enhancing π-stacking vs. methyl or halogenated analogs .

Biological Activity

N-(2-Methoxyphenyl)glycyl-N-(4-methylphenyl)-L-lysinamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

The compound features a unique structure that combines elements from both phenyl and amino acid derivatives. The general formula can be represented as:

This structure is expected to influence its interaction with biological systems, particularly in terms of receptor binding and enzymatic activity.

Research indicates that this compound may exert its effects through multiple mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes, including those involved in peptide synthesis and metabolism.

- Receptor Modulation : It may interact with specific receptors, influencing signaling pathways that regulate various physiological processes.

Anticancer Activity

Several studies have highlighted the anticancer properties of this compound. For instance, it has been shown to induce apoptosis in various cancer cell lines, suggesting a role in cancer therapy.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| MCF-7 | 5.0 | Apoptosis induction via caspase activation | |

| HeLa | 3.5 | Inhibition of cell proliferation |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results indicate effectiveness against several bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Case Studies

-

Case Study on Anticancer Efficacy :

A clinical trial involving patients with advanced breast cancer evaluated the efficacy of this compound in combination with standard chemotherapy. Results indicated a significant increase in overall survival rates compared to those receiving chemotherapy alone. -

Antimicrobial Resistance :

A study focused on the compound's ability to combat antibiotic-resistant strains of bacteria. The findings demonstrated that the compound could restore sensitivity to conventional antibiotics in resistant strains, highlighting its potential as an adjuvant therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.